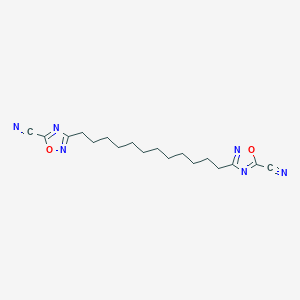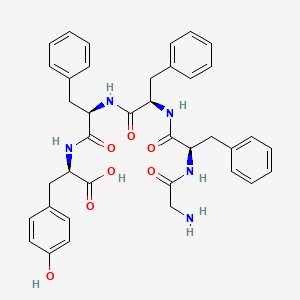
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine is a synthetic peptide composed of four D-phenylalanine residues and one tyrosine residue
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (tyrosine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (D-phenylalanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-phenylalanine) until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to increase efficiency and yield.
化学反应分析
Types of Reactions
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Substitution reactions can occur at the amino or carboxyl termini of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Dityrosine, oxidized phenylalanine derivatives.
Reduction: Reduced peptide fragments.
Substitution: Modified peptides with substituted termini.
科学研究应用
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and bioconjugates.
作用机制
The mechanism of action of Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the peptide is used.
相似化合物的比较
Similar Compounds
- Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine
- Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-leucine
- Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-valine
Uniqueness
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine is unique due to the presence of the tyrosine residue, which imparts distinct chemical and biological properties. The tyrosine residue can undergo specific reactions, such as oxidation, that are not possible with other amino acids. Additionally, the combination of multiple D-phenylalanine residues provides a unique structural motif that can influence the peptide’s interaction with molecular targets.
属性
CAS 编号 |
644997-03-5 |
|---|---|
分子式 |
C38H41N5O7 |
分子量 |
679.8 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C38H41N5O7/c39-24-34(45)40-30(20-25-10-4-1-5-11-25)35(46)41-31(21-26-12-6-2-7-13-26)36(47)42-32(22-27-14-8-3-9-15-27)37(48)43-33(38(49)50)23-28-16-18-29(44)19-17-28/h1-19,30-33,44H,20-24,39H2,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H,49,50)/t30-,31-,32-,33-/m1/s1 |
InChI 键 |
XLNYOSZVJLSHRV-XEXPGFJZSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline](/img/structure/B12609390.png)

![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B12609411.png)
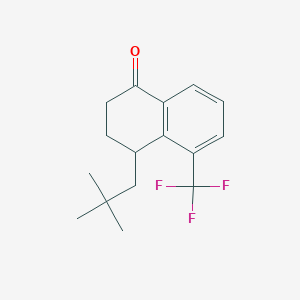

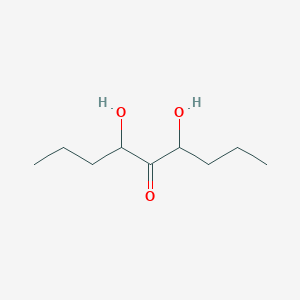

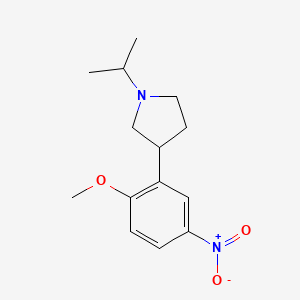
![2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12609437.png)
![(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol](/img/structure/B12609445.png)
![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
![4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B12609461.png)
![6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12609463.png)
